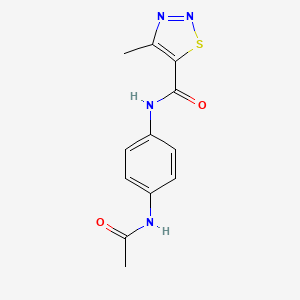

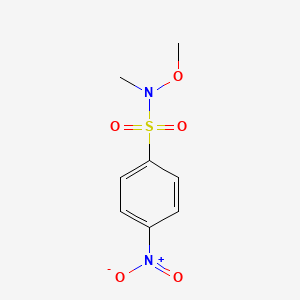

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Chloroacylation reactions, including the use of chloroacetyl compounds, have been fundamental in synthesizing various heterocyclic compounds. For example, chloroacylation of 3-amino-2-phenylpyrazole-4-carboxamide using chloroacetyl-(propionyl) chloride led to the production of chloromethyl(ethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4[5H]-one. This compound, upon further reactions, facilitated the synthesis of imidazopyrazolopyrimidines, pyrazolopyrimidopyrimidines, and pyrazolopyrimidothiazines, showcasing the versatility of chloroacetyl derivatives in heterocyclic chemistry and potential pharmaceutical applications (El-Khawaga et al., 2009).

Anticancer Research

The development of new anticancer agents often involves the synthesis of novel compounds with potential inhibitory effects on cancer cells. In one study, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized through the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents. These thiophene derivatives were evaluated for in vitro cytotoxicity against four cancer cell lines, demonstrating significant inhibitory activity and highlighting the importance of chloroacetyl compounds in synthesizing new anticancer molecules (Atta & Abdel-Latif, 2021).

Enzyme Inhibition Studies

The synthesis of inhibitors targeting specific enzymes is crucial for developing therapeutic agents. For instance, N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a compound related to chloroacetyl derivatives, demonstrated inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. This compound's structure-activity relationship studies aimed at improving oral bioavailability and gastrointestinal permeability, emphasizing the role of chloroacetyl compounds in creating enzyme inhibitors with potential therapeutic applications (Palanki et al., 2000).

Chemical Synthesis and Functionalization

The ability to attach various functional groups to polymers and other substrates is pivotal in materials science and biochemistry. A general approach for covalently attaching carboxyl and primary amino groups to Ficoll, using chloroacetate in NaOH solutions, illustrates the broad utility of chloroacetyl compounds in chemical synthesis. This methodology facilitates the preparation of hapten-Ficoll conjugates, potent thymus-independent antigens, highlighting the importance of chloroacetyl derivatives in synthesizing biologically relevant conjugates and studying B lymphocyte activation (Inman, 1975).

Mécanisme D'action

Target of Action

Compounds with a piperidine nucleus, such as this one, have been found to exhibit a wide range of biological activities .

Mode of Action

It’s worth noting that compounds with a piperidine nucleus are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Piperidine derivatives have been associated with various biological pathways, depending on their specific structural features .

Result of Action

Compounds with a piperidine nucleus have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c15-10-13(18)17-8-6-11(7-9-17)14(19)16-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKSKCQYZODZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2746213.png)

![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)

![ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2746222.png)

![4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate](/img/structure/B2746226.png)

![[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2746228.png)

![1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2746233.png)